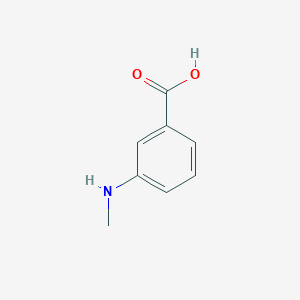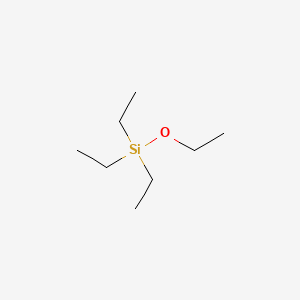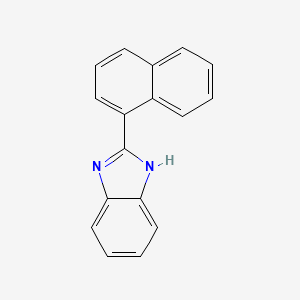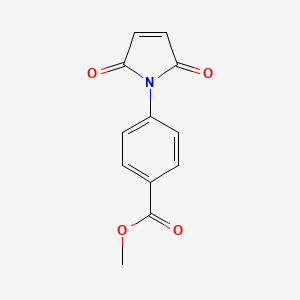
1-苯基环戊烷羧酸
概述
描述
1-Phenylcyclopentanecarboxylic acid is an organic compound with the molecular formula C12H14O2. It consists of a cyclopentane ring with a carboxylic acid group and a phenyl group attached. This compound is a white crystalline powder and is used in various chemical syntheses .
科学研究应用
1-Phenylcyclopentanecarboxylic acid is used in scientific research for the synthesis of various derivatives, including isoxazole and isoxazoline derivatives. These derivatives are important in the development of pharmaceuticals and other chemical compounds . The compound is also used as a precursor in solid-phase synthesis, which is a method used to create complex molecules in a stepwise manner .
作用机制
Target of Action
It is often used as a building block in the pharmaceutical industry for the synthesis of drugs with specific therapeutic effects .
Mode of Action
The mode of action of 1-Phenylcyclopentanecarboxylic acid is dependent on its application in different fields. In the pharmaceutical industry, it may interact with its targets to induce specific therapeutic effects .
Biochemical Pathways
1-Phenylcyclopentanecarboxylic acid has been used to prepare precursors required for solid phase synthesis of isoxazole and isoxazoline derivatives . The isoxazoles and isoxazolines were constructed through a 1,3-dipolar cycloaddition reaction of nitrile oxides, with resin-bound alkynes or alkenes .
Result of Action
The molecular and cellular effects of 1-Phenylcyclopentanecarboxylic acid’s action would depend on the specific drug it is used to synthesize and the biochemical pathways it affects .
生化分析
Biochemical Properties
1-Phenylcyclopentanecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a precursor in the synthesis of isoxazole and isoxazoline derivatives . The interactions of 1-Phenylcyclopentanecarboxylic acid with these biomolecules are crucial for its function in biochemical pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes.
Molecular Mechanism
The molecular mechanism of action of 1-Phenylcyclopentanecarboxylic acid involves its binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, 1-Phenylcyclopentanecarboxylic acid can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenylcyclopentanecarboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Phenylcyclopentanecarboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Phenylcyclopentanecarboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects. For example, high doses of 1-Phenylcyclopentanecarboxylic acid may lead to liver toxicity or other organ damage in animal models. It is crucial to determine the appropriate dosage range to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
1-Phenylcyclopentanecarboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. The compound’s role in these pathways is essential for understanding its broader impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of 1-Phenylcyclopentanecarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy in various biological contexts .
Subcellular Localization
1-Phenylcyclopentanecarboxylic acid exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of the compound can influence its activity and function, as it may interact with different sets of biomolecules in distinct cellular environments .
准备方法
1-Phenylcyclopentanecarboxylic acid can be synthesized through several methods. One common method involves the reaction of 1-phenylcyclopentylamine with mixed carboxylic-carbonic anhydrides. The process includes the use of triethylamine, ethyl chlorocarbonate, and sodium azide under controlled temperature conditions . Another method involves the hydrolysis of 1-phenyl-1-cyanocyclopentane in the presence of sodium hydroxide .
化学反应分析
1-Phenylcyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
相似化合物的比较
1-Phenylcyclopentanecarboxylic acid can be compared with similar compounds such as:
- 1-Phenyl-1-cyclopropanecarboxylic acid
- 1-Cyclopentenecarboxylic acid
- 1,4-Benzodioxane-6-carboxylic acid These compounds share structural similarities but differ in their ring structures and functional groups, which result in different chemical properties and applications .
属性
IUPAC Name |
1-phenylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPCYZLXNNRRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227811 | |
| Record name | 1-Phenylcyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-55-4 | |
| Record name | 1-Phenylcyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylcyclopentanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylcyclopentanecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylcyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylcyclopentanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYLCYCLOPENTANECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R28U7T7UPL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary research focus regarding 1-Phenylcyclopentanecarboxylic acid derivatives?
A1: The primary research focus centers on exploring the potential of 1-Phenylcyclopentanecarboxylic acid derivatives as sigma receptor ligands. These receptors are involved in various neurological processes, and selective ligands could hold therapeutic potential for conditions like psychosis and pain management [].
Q2: How does the structure of 1-Phenylcyclopentanecarboxylic acid derivatives influence their sigma receptor binding affinity?
A2: Research indicates that incorporating specific structural elements in 1-Phenylcyclopentanecarboxylic acid derivatives significantly impacts their binding affinity for sigma receptors. For example, introducing a 4-phenylpiperidine or 4-phenylpiperazine moiety linked by an alkyl spacer to the carboxylic acid group enhances sigma receptor affinity []. Furthermore, the length of this alkyl spacer plays a crucial role. Studies have identified propyl and butyl linkers as optimal for high-affinity binding to sigma receptors [].
Q3: Can you provide an example of a 1-Phenylcyclopentanecarboxylic acid derivative with potent sigma receptor binding and selectivity?
A3: 2-(4-Phenylpiperidinyl)ethyl 1-(4-nitrophenyl)-cyclopentanecarboxylate hydrochloride (RLH-033) demonstrates remarkable potency for the sigma receptor, particularly the subtype labeled with [3H]-(+)-pentazocine []. It exhibits a Ki of 50 pM for this site and displays high selectivity over muscarinic, dopamine, and other receptors [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
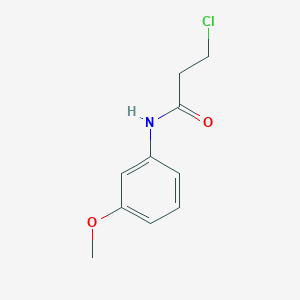
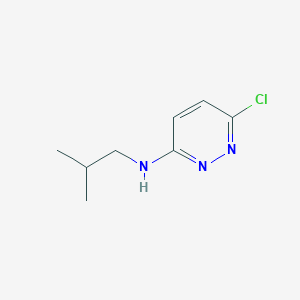

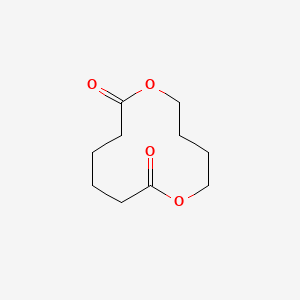
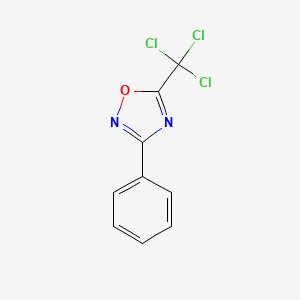
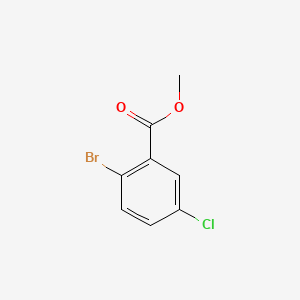

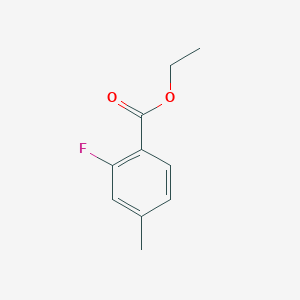
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1362427.png)
